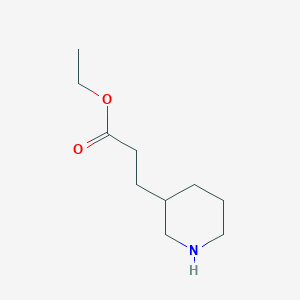

Ethyl 3-piperidin-3-ylpropanoate

Description

Historical Context and Significance of Piperidine-Containing Esters

The piperidine (B6355638) ring is a fundamental scaffold in a vast array of natural alkaloids and synthetic pharmaceuticals. encyclopedia.pubnih.govnih.gov Historically, research into piperidine-containing compounds has been a cornerstone of medicinal chemistry, leading to the development of numerous drugs across various therapeutic classes, including anticancer agents, analgesics, and antipsychotics. encyclopedia.pub The incorporation of an ester functional group, as seen in Ethyl 3-piperidin-3-ylpropanoate, offers a versatile handle for further chemical modifications, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The study of piperidine-containing esters has thus been integral to the broader effort of designing novel therapeutic agents.

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound consists of a saturated six-membered nitrogen-containing ring (piperidine) to which an ethyl propanoate side chain is attached at the third carbon atom. The presence of a chiral center at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers, (S)- and (R)-Ethyl 3-piperidin-3-ylpropanoate. cymitquimica.com This stereoisomerism is a critical consideration in its synthesis and application, as different enantiomers can exhibit distinct biological activities.

| Property | Value |

| IUPAC Name | ethyl 3-(piperidin-3-yl)propanoate |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| CAS Number | 1019852-05-1 |

Note: Data sourced from publicly available chemical databases.

Overview of Academic Research Trajectories for Piperidine-3-propanoate Ethyl Ester

Current academic research involving this compound and related piperidine-3-propanoate esters primarily focuses on their utility as synthetic intermediates. The bifunctional nature of the molecule, possessing both a secondary amine and an ester group, allows for a wide range of chemical transformations. Researchers are exploring its use in the construction of more elaborate molecular architectures with potential applications in drug discovery.

One area of investigation involves the modification of the piperidine nitrogen. The secondary amine can be subjected to various reactions, such as N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents. These modifications can significantly impact the molecule's physical and biological properties.

Another research avenue focuses on the reactivity of the ethyl ester. This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters. This flexibility allows for the creation of libraries of compounds for screening in biological assays.

Furthermore, the development of stereoselective syntheses of this compound is an active area of research. cymitquimica.com The ability to selectively produce one enantiomer over the other is crucial for the development of chiral drugs, where often only one enantiomer is responsible for the desired therapeutic effect.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-piperidin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBSXYRJZFUOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Piperidin 3 Ylpropanoate and Analogous Compounds

Conventional Synthetic Approaches to the Piperidine-3-propanoate Skeleton

These methods focus on attaching the propanoate side chain to a piperidine (B6355638) core.

Complex piperidine derivatives are often assembled through multi-step synthetic sequences that build the molecule piece by piece. A patented process for analogous 4-aryl-N-methylpiperidine-3-carboxylates illustrates this approach. google.com The synthesis begins with the preparation of N-methyl-N-[3-(4-substitutedphenyl)-3-hydroxy]propylamines from corresponding Mannich salts. These precursor amines are then subjected to a Michael addition reaction with an acrylate (B77674) ester. The crucial cyclization step is achieved by converting the hydroxyl group into a suitable leaving group and then treating the intermediate with a strong base, such as lithium diisopropylamide or potassium t-butoxide, to induce intramolecular ring closure. google.com The final ester is then reduced to the target hydroxymethyl piperidine. google.com

The aza-Michael reaction, which involves the conjugate addition of an amine to an electron-deficient alkene, is a direct and atom-economical method for creating the C-N bond necessary for the piperidine-3-propanoate skeleton. rsc.orgrsc.org This reaction can be performed by adding a primary or secondary amine, such as piperidine, to an activated double bond acceptor, like ethyl acrylate. rsc.org

Recent research has focused on making this venerable transformation greener and more efficient. One such advancement is the use of choline-based ionic liquids as catalysts. These catalysts have been shown to accelerate the reaction, often allowing it to proceed quickly at room temperature and without the need for traditional solvents. rsc.org Studies have shown that even with primary aliphatic amines, which could potentially form bis-adducts, the reaction with acrylic acid derivatives selectively yields the desired monoadducts. rsc.orgrsc.org

| Amine (Donor) | Alkene (Acceptor) | Catalyst | Conditions | Product | Observations |

|---|---|---|---|---|---|

| Piperidine | Methyl Acrylate | [Cho][AA] | Solventless, Room Temp. | Methyl 3-(piperidin-1-yl)propanoate | Reaction proceeds rapidly with high atom economy. |

| Dibutylamine | Methyl Acrylate | [Cho][AA] | Solventless, Room Temp. | Methyl 3-(dibutylamino)propanoate | Good reactivity observed. |

| Aniline | Methyl Acrylate | [Cho][AA]* | Solventless, Room Temp. | Methyl 3-anilinopropanoate | Even less basic amines show good reactivity. |

Note: [Cho][AA] refers to a choline-based amino acid ionic liquid catalyst.

Strategies for the Construction of the Piperidine Ring System

These methods build the heterocyclic ring itself, incorporating the necessary functional groups during the cyclization process. This is often necessary for accessing complex substitution patterns and stereochemistries.

Intramolecular cyclization is a powerful strategy where a linear precursor molecule containing both the nitrogen atom and the required carbon chain is induced to form the piperidine ring. nih.gov There are numerous ways to trigger this ring closure.

One common method involves the cyclization of amino-aldehydes or amino-ketones via the formation of an intermediate iminium ion, which is then reduced diastereoselectively to yield the piperidine. gla.ac.uk A related approach is the acid-mediated 6-endo-trig cyclization of amine-substituted enones, which has been developed for the stereoselective synthesis of trans-disubstituted 4-oxopiperidines. rsc.org

Other notable strategies include:

Radical-Mediated Cyclization : A cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines. nih.gov

Pictet-Spengler Type Cyclizations : N-sulfonyliminium ions, generated from the condensation of sulfonamides with aldehydes in the presence of Lewis acidic metal triflates (like scandium(III) or copper(II) triflates), can trigger intramolecular cyclization to form piperidine scaffolds. usm.edu

Aza-Sakurai Cyclizations : Allylic amines can undergo cyclization with aldehydes or ketones. nih.gov

Cyclization via Leaving Group Displacement : As mentioned in a patented process, an amine containing a propanoate chain and a hydroxyl group on the backbone can be cyclized. The hydroxyl is converted to a leaving group, and a strong base is used to facilitate an intramolecular nucleophilic substitution, forming the piperidine ring. google.com

The difunctionalization of a double bond within a linear precursor provides an elegant route to substituted piperidines. These methods often employ transition metal catalysts to control the reaction's regio- and stereoselectivity.

Key examples include:

Gold(I)-Catalyzed Oxidative Amination : A gold(I) complex can catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Palladium-Catalyzed Enantioselective Amination : Using a palladium catalyst with a novel pyridine-oxazoline ligand, an enantioselective approach to alkene amination has been developed. nih.gov

Copper-Promoted Carboamination : Copper(II) carboxylate salts, particularly copper(II) neodecanoate, can promote the intramolecular carboamination of unactivated alkenes. nih.gov This oxidative cyclization works efficiently for both aromatic and aliphatic γ- and δ-alkenyl N-arylsulfonamides to give N-functionalized piperidines. nih.gov The reaction is believed to proceed via intramolecular syn-aminocupration followed by the intramolecular addition of a carbon radical to an aromatic ring. nih.gov

| Substrate | Catalyst/Promoter | Conditions | Product Type | Yield |

|---|---|---|---|---|

| N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | Cu(neodecanoate)2 | DCE, 120 °C | N-Tosyl-2-(iodomethyl)pyrrolidine | High |

| N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | Cu(neodecanoate)2 | DCE, 120 °C | N-Tosyl-2-(iodomethyl)piperidine | Good |

| N-allyl-2-methylaniline (as sulfonamide) | Cu(OAc)2 | DCE, MW, 150 °C | Dihydro-pyrrolo[1,2-a]quinoline | 72% |

| N-(but-3-en-1-yl)-2-methylaniline (as sulfonamide) | Cu(OAc)2 | DCE, MW, 150 °C | Tetrahydro-benzo[b]pyrrolo[1,2-h] scispace.comnaphthyridine | 69% |

Note: The specific product shown is for pyrrolidine (B122466) synthesis from the source, but the method is applicable to piperidine synthesis from the corresponding δ-alkenyl substrate. The reaction shown is an oxidative cyclization.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. acs.org The Mannich reaction is a classic three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon nucleophile. acs.org

Inspired by the biosynthesis of piperidine alkaloids from L-lysine, a stereoselective three-component vinylogous Mannich-type reaction (VMR) has been developed. scispace.comrsc.orgrsc.org This strategy employs a dienolate (such as 1,3-bis-trimethylsilylenol ether), an aldehyde, and an amine. The initial reaction yields an acyclic adduct which then undergoes an intramolecular cyclization to produce a chiral 2,3-dihydropyridinone. scispace.comrsc.org These dihydropyridinones are versatile intermediates that can be readily converted into a wide variety of structurally diverse and polyfunctional piperidine compounds. scispace.comrsc.orgrsc.org This method has been successfully used in the concise synthesis of several natural alkaloids. scispace.comrsc.org

| Aldehyde | Amine | Dienolate | Product (Dihydropyridinone) Yield | Diastereoselectivity |

|---|---|---|---|---|

| Benzaldehyde | (S)-1-(4-methoxyphenyl)ethanamine | 1,3-bis((trimethylsilyl)oxy)buta-1,3-diene | 75% | Excellent (single isomer observed) |

| Decanal | (S)-1-(4-methoxyphenyl)ethanamine | 1,3-bis((trimethylsilyl)oxy)buta-1,3-diene | 67% | Excellent (single isomer observed) |

| Cyclohexanecarbaldehyde | (S)-1-(4-methoxyphenyl)ethanamine | 1,3-bis((trimethylsilyl)oxy)buta-1,3-diene | 65% | Excellent (single isomer observed) |

| (E)-cinnamaldehyde | (S)-1-(4-methoxyphenyl)ethanamine | 1,3-bis((trimethylsilyl)oxy)buta-1,3-diene | 71% | Excellent (single isomer observed) |

Advancements in Sustainable and Green Synthesis for Piperidine-3-propanoate Derivatives

Catalyst Development for Environmentally Benign Reactions

A significant advancement in the green synthesis of piperidine-propanoate derivatives is the move towards catalyst-free reactions or the use of more environmentally benign catalysts. The aza-Michael addition, a key reaction for forming the C-N bond in these structures, has been shown to proceed efficiently under ultrasound irradiation in water without the need for any catalyst. utrgv.edu This approach offers considerable advantages by eliminating corrosive or metallic catalysts and simplifying the work-up procedure. utrgv.edu

Table 1: Ultrasound-Assisted, Catalyst-Free Synthesis of a β-Amino Ester utrgv.edu

| Amine | Michael Acceptor | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Methyl acrylate | Water | 5 | 98 |

In other synthetic approaches, piperidine itself can function as a non-toxic organocatalyst. It has been effectively used in Knoevenagel condensation reactions to produce various heterocyclic compounds, often with the advantage of being used in green solvents like water or under energy-efficient microwave irradiation. nih.govnih.gov

A patented method for producing the analogous compound ethyl 3-(pyridin-2-ylamino) propanoate utilizes trifluoromethanesulfonic acid as a catalyst for the reaction between 2-aminopyridine (B139424) and ethyl acrylate in anhydrous ethanol (B145695). google.com While the acid is potent, the one-step process provides high yield and purity. google.com

Table 2: Synthesis of Ethyl 3-(pyridin-2-ylamino) propanoate google.com

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid | Anhydrous Ethanol | 120-160 | 16 | 85 |

Alternative Reaction Media Investigations

The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Significant research has been directed towards identifying and utilizing benign alternatives for the synthesis of piperidine derivatives.

Water: As demonstrated in the ultrasound-assisted aza-Michael reaction, water is an excellent green solvent for the synthesis of β-amino esters. utrgv.edu Its use is highly advantageous due to its non-toxicity, non-flammability, and low cost. Additionally, visible light-promoted syntheses of other heterocyclic systems have shown high efficacy in alcohol-water mixtures, further highlighting the utility of aqueous media. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are explored as alternative solvents due to their low volatility and high thermal stability. unf.edugoogle.comacs.orgmdpi.com Specifically, piperidine-appended imidazolium (B1220033) ionic liquids have been synthesized and computationally studied, indicating their potential as dual solvent-base systems in organic transformations. unf.educonicet.gov.ar

Deep Eutectic Solvents (DESs): A newer generation of green solvents, Deep Eutectic Solvents, are mixtures of components like choline (B1196258) chloride with hydrogen bond donors such as urea (B33335) or glucose. researchgate.netrsc.org These solvents are biodegradable, non-toxic, and inexpensive. universiteitleiden.nl DESs have been successfully employed as the reaction medium for the synthesis of piperidine derivatives and have also been shown to be effective in lipase-catalyzed esterification reactions, demonstrating their potential applicability to the synthesis of Ethyl 3-piperidin-3-ylpropanoate. researchgate.netrsc.orgmdpi.com

Solvent-Free Conditions: In some cases, the need for a solvent can be eliminated entirely. The synthesis of related compounds like ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate has been successfully conducted under neat (solvent-free) reflux conditions, representing a highly atom-economical approach. asianpubs.orgresearchgate.net

Chemical Reactivity and Derivatization Pathways of Ethyl 3 Piperidin 3 Ylpropanoate

Transformations at the Ester Functional Group

The ethyl ester group is a key site for modifications, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and hydrazides.

Hydrolysis and Ester Exchange Reactions

The ester group of Ethyl 3-piperidin-3-ylpropanoate can be readily hydrolyzed under either acidic or basic conditions to yield 3-(piperidin-3-yl)propanoic acid.

Acid-Catalyzed Hydrolysis : Heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and an excess of water will produce the corresponding carboxylic acid and ethanol (B145695). libretexts.orgchemguide.co.uk The reaction is reversible, and the use of excess water helps to drive the equilibrium towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk This reaction produces ethanol and the sodium salt of the carboxylic acid. libretexts.org Subsequent acidification is required to isolate the free 3-(piperidin-3-yl)propanoic acid. The primary advantages of basic hydrolysis are the irreversibility of the reaction and the ease of separating the products. chemguide.co.uk

Ester Exchange (Transesterification) : this compound can also undergo transesterification, where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. researchgate.netnih.gov The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the ethanol by-product to drive the reaction to completion. nih.gov For instance, reacting the ethyl ester with methanol (B129727) in the presence of a suitable catalyst would yield mthis compound. researchgate.net Various catalysts, including boronic acids, have been shown to be effective for the transesterification of β-keto esters, and similar principles can be applied here. nih.gov

| Reaction | Reagents and Conditions | Products |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, heat | 3-(Piperidin-3-yl)propanoic acid, Ethanol |

| Basic Hydrolysis | NaOH(aq), heat; then HCl(aq) | 3-(Piperidin-3-yl)propanoic acid, Ethanol, NaCl |

| Transesterification | R'OH, Acid or Base catalyst, heat | This compound, Ethanol |

Formation of Amides, Hydrazides, and Related Carboxylic Acid Derivatives

The ester can be converted into a variety of carboxylic acid derivatives, most notably amides and hydrazides, which are important functional groups in many biologically active compounds.

Amide Formation : Amides are typically synthesized from the corresponding carboxylic acid using coupling agents. Therefore, this compound is first hydrolyzed to 3-(piperidin-3-yl)propanoic acid. The resulting acid can then be coupled with a primary or secondary amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amide. nih.govmasterorganicchemistry.com Direct conversion of the ester to an amide by reaction with an amine (ammonolysis) is also possible but often requires harsh conditions, such as high temperatures or the use of a catalyst. masterorganicchemistry.com For example, the related compound, ethyl 3-(piperidin-1-yl)propanoate, has been converted to N,N-dimethyl-3-(piperidin-1-yl)propanamide by reaction with dimethylamine (B145610) hydrochloride and sodium methoxide.

Hydrazide Formation : Hydrazides are readily prepared by reacting the ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), often in an alcohol solvent like ethanol or methanol. mdpi.comnih.gov The reaction, known as hydrazinolysis, typically proceeds smoothly upon heating to reflux, yielding the corresponding 3-(piperidin-3-yl)propanehydrazide and ethanol. mdpi.com This transformation is efficient and widely used for converting esters into hydrazides, which are versatile intermediates for synthesizing various heterocyclic compounds. nih.gov

| Derivative | Reagents and Conditions | General Product Structure |

| Amide | 1. Hydrolysis (acid or base) 2. R¹R²NH, Coupling Agent (e.g., DCC, EDC) | A piperidine (B6355638) ring attached to a propanamide group |

| Hydrazide | Hydrazine hydrate, Alcohol solvent, heat | A piperidine ring attached to a propanehydrazide group |

Modifications and Reactions Involving the Piperidine Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a nucleophilic center and a site of basicity, allowing for reactions such as N-alkylation, N-acylation, and salt formation.

N-Alkylation and Acylation Reactions

N-Alkylation : The piperidine nitrogen can be alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base. google.comresearchgate.net Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction, allowing the alkylation to proceed to completion. This reaction introduces an alkyl substituent onto the nitrogen atom, yielding an N-substituted ethyl 3-(piperidin-3-yl)propanoate derivative. whiterose.ac.uk

N-Acylation : The piperidine nitrogen readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. rsc.org The reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid by-product (e.g., HCl). This leads to the formation of an N-acyl derivative, where an acyl group is attached to the piperidine nitrogen. This modification is often used to install various functional groups or to serve as a protecting group strategy.

| Reaction | Reagents and Conditions | General Product Structure |

| N-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | An N-alkyl piperidine ring attached to the ethyl propanoate chain |

| N-Acylation | R-COCl (Acyl chloride), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | An N-acyl piperidine ring attached to the ethyl propanoate chain |

Salt Formation and its Implications on Reactivity

As a secondary amine, the piperidine nitrogen is basic and can react with acids to form salts. The most common salt is the hydrochloride salt, formed by treating the free base with hydrochloric acid (HCl) in a suitable solvent like isopropanol (B130326) or ethanol.

The formation of a salt has significant implications for the compound's properties and reactivity. Salts are typically crystalline solids that are more stable and easier to handle and purify than the corresponding free base, which may be an oil. Salt formation also increases the water solubility of the molecule.

From a reactivity standpoint, protonation of the piperidine nitrogen to form the ammonium (B1175870) salt deactivates it as a nucleophile. This effectively "protects" the nitrogen from participating in reactions like N-alkylation or N-acylation. The free base can be regenerated by treatment with a mild inorganic base, thus allowing for selective reactions at the ester group while the nitrogen is protonated.

Functionalization of the Piperidine Ring System

Direct functionalization of the carbon skeleton of the piperidine ring in a pre-existing, substituted system like this compound is a significant synthetic challenge. The inherent reactivity of the C-H bonds on the ring is generally low, and achieving site-selectivity (regioselectivity) is difficult. nih.gov

Research into C-H functionalization of piperidines has shown that different positions on the ring (C2, C3, and C4) have distinct electronic and steric environments. nih.gov The C2 position is electronically activated due to the adjacent nitrogen, but it is also sterically hindered. Conversely, the C3 position is electronically deactivated by the inductive electron-withdrawing effect of the nitrogen atom, making direct functionalization at this position particularly challenging. nih.govnih.gov

Strategies to functionalize the piperidine ring often involve indirect methods rather than direct C-H activation on the saturated ring. For example, one approach to obtaining 3-substituted piperidines involves the asymmetric cyclopropanation of a corresponding N-protected tetrahydropyridine (B1245486) intermediate, followed by a selective ring-opening of the resulting bicyclic system. nih.gov Another strategy involves starting with a pyridine ring that already has the desired substituents, followed by hydrogenation to form the piperidine ring. mdpi.comnih.gov Therefore, further modification of the piperidine ring of this compound would likely require a multi-step synthetic sequence rather than a direct functionalization reaction.

Oxidation and Reduction Pathways

The presence of both an amine and an ester functional group in this compound allows for selective oxidation and reduction reactions, yielding a range of derivatives.

Oxidation Reactions

The secondary amine of the piperidine ring is susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of various oxidation products. Milder reagents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the nitrogen atom to form the corresponding N-oxide.

Furthermore, oxidation can potentially occur at the carbon skeleton. For instance, related piperidine derivatives can be oxidized to their corresponding ketones or carboxylic acids. Copper-catalyzed aerobic oxidation has also been demonstrated for the C(sp³)–H bond adjacent to an imino group in similar carbonyl compounds, suggesting a potential pathway for oxidation at the α-carbon of the propanoate chain under specific catalytic conditions. jst.go.jp

Reduction Reactions

The primary site for reduction in this compound is the ethyl ester group. This group can be reduced to a primary alcohol, yielding 3-(piperidin-3-yl)propan-1-ol. This transformation is typically achieved using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to alcohols. semanticscholar.org For example, a similar methyl ester, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, is readily reduced to the corresponding 2-(hydroxymethyl)indolizidine using LiAlH₄ in diethyl ether. semanticscholar.org Other reducing agents like sodium borohydride (B1222165) may also be used, though they are generally less reactive towards esters unless specific activators or conditions are employed.

Table 1: Summary of Oxidation and Reduction Reactions

| Reaction Type | Functional Group | Reagent(s) | Product Type |

|---|---|---|---|

| Oxidation | Secondary Amine (Piperidine N-H) | H₂O₂, m-CPBA | N-Oxide |

| Oxidation | Piperidine Ring | KMnO₄, CrO₃ | Ketones, Carboxylic Acids |

| Reduction | Ethyl Ester (-COOEt) | LiAlH₄ | Primary Alcohol (-CH₂OH) |

Introduction of Substituents via Substitution Reactions

The nucleophilic secondary amine and the electrophilic carbonyl carbon of the ester provide two key sites for introducing a wide variety of substituents through substitution reactions.

Reactions at the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. It can be achieved by treating this compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate or triethylamine to neutralize the resulting acid. researchgate.net This process yields N-alkylated piperidine derivatives. Reductive alkylation using orthoesters in the presence of a hydrogenation catalyst is another method for selective mono-alkylation. shokubai.org

N-Acylation: The introduction of an acyl group at the nitrogen atom forms an amide. This is typically accomplished by reacting the parent compound with acyl chlorides or acid anhydrides. hu.edu.jo The reaction proceeds through a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon of the acylating agent. savemyexams.com

Reactions at the Ester Carbonyl Group

The ethyl ester group can undergo nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives.

Amide Formation (Amidation): Reacting this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding propionamide (B166681) derivative. This reaction often requires heating or catalytic activation. mdpi.com The conversion of esters to amides is a fundamental transformation in organic synthesis. csbsju.edu

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl group by reacting the compound with another alcohol in the presence of an acid or base catalyst.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed. Acid-catalyzed hydrolysis yields the corresponding carboxylic acid, 3-(piperidin-3-yl)propanoic acid, in a reversible reaction. savemyexams.com Saponification, or base-catalyzed hydrolysis (e.g., with NaOH), is an irreversible reaction that produces the carboxylate salt. savemyexams.com

Table 2: Summary of Substitution Reactions and Derivatization

| Reaction Site | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Alkyl Halide + Base | N-Alkyl Piperidine |

| Piperidine Nitrogen | N-Acylation | Acyl Chloride / Anhydride | N-Acyl Piperidine (Amide) |

| Ester Carbonyl | Amidation | Amine (R-NH₂) | Propionamide |

| Ester Carbonyl | Transesterification | Alcohol (R-OH) + Catalyst | New Ester |

| Ester Carbonyl | Hydrolysis (Basic) | Aqueous Base (e.g., NaOH) | Carboxylate Salt |

| Ester Carbonyl | Hydrolysis (Acidic) | Aqueous Acid (e.g., H₂SO₄) | Carboxylic Acid |

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Piperidin 3 Ylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Ethyl 3-piperidin-3-ylpropanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular structure can be assembled.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a wealth of information about the electronic environment and connectivity of protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl group and the substituted piperidine (B6355638) ring.

The ethyl ester protons typically appear as a characteristic quartet for the methylene (B1212753) group (OCH₂) and a triplet for the methyl group (CH₃), arising from coupling with each other. The protons on the piperidine ring and the propanoate side chain produce more complex, often overlapping multiplets in the aliphatic region of the spectrum. The exact chemical shifts are influenced by the proximity of the electronegative nitrogen and oxygen atoms.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Note: The following data are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl CH₃ | ~1.25 | Triplet (t) | ~7.1 | 3H |

| Piperidine Ring CH₂ | ~1.40 - 1.80 | Multiplet (m) | - | 4H |

| Propanoate CH₂ | ~1.85 | Multiplet (m) | - | 2H |

| Piperidine Ring CH | ~2.00 | Multiplet (m) | - | 1H |

| Piperidine N-CH₂ | ~2.50 - 3.10 | Multiplet (m) | - | 4H |

| Ethyl OCH₂ | ~4.12 | Quartet (q) | ~7.1 | 2H |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum.

The most downfield signal corresponds to the ester carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen. The carbon of the ethyl group attached to the oxygen (OCH₂) also appears significantly downfield. Carbons adjacent to the piperidine nitrogen are similarly deshielded, while the remaining aliphatic carbons of the piperidine ring and the propanoate chain resonate at higher fields.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Note: The following data are predicted values. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14.2 |

| Piperidine C5 | ~25.0 |

| Propanoate Cβ | ~31.0 |

| Piperidine C4 | ~32.0 |

| Piperidine C3 | ~36.0 |

| Propanoate Cα | ~46.0 |

| Piperidine C2 | ~47.0 |

| Piperidine C6 | ~51.0 |

| Ethyl OCH₂ | ~60.5 |

| Ester C=O | ~173.0 |

To resolve signal overlap and unambiguously assign all proton and carbon signals, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. This is crucial for distinguishing between the various CH₂ groups in the piperidine ring and the propanoate side chain.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show a clear correlation between the ethyl group's OCH₂ and CH₃ protons. It would also help trace the connectivity of protons around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C NMR data, allowing for the confident assignment of each C-H pair. For example, the proton signal at ~4.12 ppm would show a cross-peak with the carbon signal at ~60.5 ppm, confirming their assignment as the ethyl OCH₂ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₉NO₂), the exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity and purity.

Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Calculated Monoisotopic Mass | 185.1416 u |

| Expected [M+H]⁺ Ion | 186.1489 u |

ESI is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion, [M+H]⁺. By inducing fragmentation of this parent ion (tandem MS or MS/MS), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the ethoxy group from the ester (-45 Da).

Loss of the entire ethyl propanoate side chain.

Cleavage and fragmentation of the piperidine ring.

Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that is unique to the compound. For this compound, the IR spectrum provides definitive evidence for its key structural features: the secondary amine of the piperidine ring and the ethyl ester group. ontosight.ai

The molecule's structure contains several bonds that absorb IR radiation at characteristic frequencies. The secondary amine (N-H) in the piperidine ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹, although this can be broadened or shifted depending on hydrogen bonding. The carbonyl group (C=O) of the ester is a strong absorber and presents a sharp, intense peak around 1730 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group are expected in the 1150-1250 cm⁻¹ range. Aliphatic C-H stretching vibrations from the piperidine ring and the ethyl and propanoate chains are observed just below 3000 cm⁻¹. The presence and position of these key absorption bands are fundamental for confirming the identity of the synthesized compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 |

| Ester | C=O Stretch | ~1730 |

| Ester | C-O Stretch | 1150 - 1250 |

| Alkane (Ring and Chains) | C-H Stretch | 2850 - 2960 |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the molecular environment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for assessing the purity of this compound and for its isolation from reaction mixtures. Techniques such as Thin-Layer Chromatography (TLC) and column chromatography are routinely employed. google.com

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the product. acs.orgrsc.org For the analysis of piperidine derivatives like this compound, silica (B1680970) gel plates (often coated with a fluorescent indicator, F254) are commonly used as the stationary phase. rsc.orgscielo.br

A suitable mobile phase, or eluent, is selected to achieve good separation between the product and any starting materials or byproducts. Typical solvent systems for piperidine alkaloids and related compounds include mixtures of a relatively nonpolar solvent with a more polar one, such as chloroform:methanol (B129727) or hexane:ethyl acetate (B1210297). rsc.orgmdpi.com A small amount of a base, like ammonia (B1221849) or triethylamine (B128534), is often added to the eluent system to prevent the basic amine from streaking on the acidic silica gel plate. scielo.braustinpublishinggroup.com

After the solvent front has moved up the plate, the separated spots are visualized. This can be done under UV light (254 nm), where UV-active compounds appear as dark spots. rsc.orgscielo.br Alternatively, chemical staining agents can be used. Dragendorff's reagent is a classic choice for detecting alkaloids and other nitrogen-containing compounds, typically producing orange or brown spots. austinpublishinggroup.com Other reagents like potassium permanganate (B83412) or anisaldehyde-sulfuric acid can also be employed. acs.orgscielo.br The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and helps in its identification.

Table 2: Typical TLC Systems for Analyzing Piperidine Derivatives

| Stationary Phase | Mobile Phase (Eluent) Examples | Visualization Method |

|---|---|---|

| Silica Gel 60 F254 | Chloroform:Methanol:Ammonia (e.g., 90:9:1) scielo.braustinpublishinggroup.com | UV light (254 nm), Dragendorff's Reagent austinpublishinggroup.com |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (various ratios) mdpi.com | UV light (254 nm), Potassium Permanganate Stain acs.org |

Column Chromatography for Purification

For the purification of larger quantities of this compound, column chromatography is the method of choice. rsc.org This technique operates on the same principles as TLC but on a preparative scale. google.com A glass column is packed with a stationary phase, most commonly silica gel. mdpi.com

The crude product mixture is loaded onto the top of the column and eluted with a solvent system, similar to those used for TLC. Often, a gradient elution is employed, where the polarity of the solvent is gradually increased (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture). scielo.br This allows for the separation of compounds with a wider range of polarities. The different components of the mixture travel down the column at different rates and are collected in separate fractions as they exit the column.

The collected fractions are typically analyzed by TLC to identify those containing the pure product. Fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure to yield the final, purified compound. chemicalbook.com

Computational and Theoretical Chemistry Studies on Ethyl 3 Piperidin 3 Ylpropanoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Table 1: Predicted Geometric Parameters for Ethyl 3-piperidin-3-ylpropanoate based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C-N bond length (piperidine ring) | ~1.47 Å |

| C-C bond length (piperidine ring) | ~1.54 Å |

| C-C bond length (propanoate chain) | ~1.53 Å |

| C=O bond length | ~1.21 Å |

| C-O bond length (ester) | ~1.34 Å |

| N-H bond length | ~1.01 Å |

| Piperidine (B6355638) ring conformation | Chair |

Note: These values are estimations based on general DFT data for similar organic molecules and may vary in actual calculations for this compound.

Conformational Analysis and Stereoisomerism Investigations

This compound possesses a chiral center at the C3 position of the piperidine ring, leading to the existence of two enantiomers: (R)-Ethyl 3-piperidin-3-ylpropanoate and (S)-Ethyl 3-piperidin-3-ylpropanoate. Conformational analysis is crucial to understand the spatial arrangement of atoms and the relative energies of different conformers.

The piperidine ring typically exists in a chair conformation. The ethyl propanoate substituent at the C3 position can be either in an axial or equatorial position. Generally, the equatorial position is energetically more favorable to avoid 1,3-diaxial interactions. Proton NMR studies on similar structures, like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, have shown a preference for an axial orientation of a bulky substituent in certain contexts to fulfill specific binding requirements. nih.gov However, for a simple substituted piperidine in solution, the equatorial conformation of the substituent is generally preferred.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would provide a detailed view of its dynamic behavior in a solvent, typically water, mimicking physiological conditions.

These simulations can reveal:

Conformational transitions: How the piperidine ring flips between different chair and boat conformations and the rotational dynamics of the side chain.

Solvation effects: The arrangement of solvent molecules around the solute and the formation of hydrogen bonds between the piperidine's nitrogen and ester group with water.

While specific MD simulation data for this compound is not available, such studies on other small molecules demonstrate their utility in understanding dynamic properties that are crucial for molecular interactions. core.ac.uk

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. iqce.jp The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the piperidine nitrogen atom due to the lone pair of electrons. The LUMO is expected to be centered around the carbonyl group of the ester function.

Table 2: Estimated HOMO-LUMO Properties for this compound

| Parameter | Description | Predicted Nature |

| HOMO | Highest Occupied Molecular Orbital | Localized on the piperidine nitrogen |

| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the C=O group of the ester |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate, indicating a stable but reactive molecule |

Note: The exact energy values would require specific quantum chemical calculations.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the molecule's reactivity profile.

In Silico Modeling for Chemical Interactions and Target Binding

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is often used to predict the binding of a ligand to a protein's active site.

For this compound, docking studies could be performed against a hypothetical receptor to understand its potential binding modes. The key functional groups for interaction are:

The secondary amine in the piperidine ring: This group can act as a hydrogen bond donor and acceptor.

The ester group: The carbonyl oxygen can act as a hydrogen bond acceptor.

The aliphatic piperidine ring and ethyl chain: These provide hydrophobic character and can engage in van der Waals interactions.

A typical docking study would involve placing the molecule in various orientations within a defined binding pocket of a target protein and scoring the resulting poses based on the calculated binding affinity. This can reveal the most likely binding conformation and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Ethyl 3 Piperidin 3 Ylpropanoate As a Precursor and Scaffold in Chemical Research

Utilization in the Synthesis of Complex Organic Molecules

The bifunctional nature of ethyl 3-piperidin-3-ylpropanoate, possessing both a nucleophilic secondary amine and an electrophilic ester carbonyl group, makes it a valuable intermediate in the synthesis of intricate organic structures. Its piperidine (B6355638) core is a prevalent motif in many biologically active compounds, and the propanoate side chain offers a handle for further molecular elaboration.

Research has demonstrated the use of related piperidine propanoate derivatives as building blocks for complex heterocyclic systems. For instance, structurally similar compounds like ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride are utilized as reagents in organic synthesis for constructing more elaborate molecules. The synthesis of compounds such as 3-[2-(bromomethyl)piperidin-1-yl]propanoates, formed through the conjugate addition of 2-(bromomethyl)piperidine (B7897292) hydrobromide to ethyl acrylate (B77674), showcases a pathway to functionalized piperidines. researchgate.net These intermediates can then undergo intramolecular cyclization to form bicyclic structures like indolizidines. Specifically, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate has been successfully converted into 2-(methoxycarbonyl)indolizidine. researchgate.net This transformation highlights how the piperidine and propanoate functionalities can be strategically employed to construct fused ring systems, which are common cores of various alkaloids and other natural products.

The general reactivity of the piperidine moiety allows for N-alkylation, N-acylation, and participation in condensation reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or react with nucleophiles to form amides. This dual reactivity enables the assembly of complex molecular architectures through sequential or one-pot reactions.

Table 1: Examples of Complex Molecules Synthesized from Piperidine Propanoate Analogs

| Precursor | Reaction Type | Product | Complexity |

|---|---|---|---|

| Methyl 3-[2-(bromomethyl) piperidin-1-yl]propanoate | Intramolecular Cyclization | 2-(Methoxycarbonyl) indolizidine | Bicyclic Heterocycle |

Scaffold Design and Exploration in Medicinal Chemistry

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and biologically active natural products. This compound serves as a valuable starting point for the development of novel piperidine-based scaffolds.

The development of novel therapeutic agents often relies on the synthesis of compound libraries based on a central scaffold. The piperidine ring of this compound provides a three-dimensional framework that can be systematically decorated with various substituents to explore chemical space and optimize biological activity.

For example, the synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indole] scaffolds has been achieved through the Pictet-Spengler reaction of tryptamines with N-alkylated piperidin-4-ones. nih.gov While not directly starting from this compound, this illustrates how the piperidine core is a key component in building complex, polycyclic scaffolds with potential therapeutic applications. Similarly, the 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel chemotype for antimalarial drugs. nih.gov The synthesis of a library of these compounds allowed for the exploration of structure-activity relationships, leading to the identification of a lead compound with promising activity against drug-resistant malaria strains. nih.gov

The functional handles on this compound allow for the introduction of diversity at multiple points. The secondary amine can be functionalized to introduce various side chains, while the ester can be converted to an amide library or other functional groups, leading to a diverse set of molecules for biological screening.

Table 2: Key Piperidine-Based Scaffolds in Medicinal Chemistry

| Scaffold | Therapeutic Area (Example) | Synthetic Origin (Example) |

|---|---|---|

| Spiro[piperidine-4,1'-pyrido [3,4-b]indole] | Cystic Fibrosis (Co-potentiators) | Pictet-Spengler reaction |

| 3-Piperidin-4-yl-1H-indole | Antimalarial | Multi-step synthesis from indole (B1671886) and piperidine precursors |

Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify novel molecular backbones with similar biological activity to a known active compound but with a different core structure. This can lead to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position.

The piperidine core is a frequent target and result of scaffold hopping exercises. For instance, a shape-based scaffold hopping approach was used to transition from a pyrimidine (B1678525) core to a pyrazole (B372694) core in the development of potent and selective DLK inhibitors, demonstrating the interchangeability of heterocyclic scaffolds in drug design. nih.gov While specific examples detailing the use of this compound in scaffold hopping are not prevalent, its inherent structure makes it a suitable candidate for such strategies. A research program could, for example, replace a different heterocyclic core in a known bioactive molecule with the substituted piperidine framework of this compound to explore new chemical space. The goal would be to mimic the spatial arrangement of key functional groups of the original molecule while introducing the novel physicochemical properties of the piperidine scaffold.

Applications in Natural Product Synthesis and Derivatization

Natural products are a rich source of inspiration for the development of new therapeutics. The piperidine ring is a common structural motif in a wide array of alkaloids and other secondary metabolites. This compound and related compounds can serve as valuable chiral building blocks or precursors for the total synthesis and derivatization of these natural products.

A key challenge in natural product synthesis is the stereocontrolled installation of chiral centers. The enantioselective synthesis of natural products like (S)-3-hydroxypiperidine has been achieved from commercially available starting materials, employing strategies such as catalytic hydrolytic kinetic resolution of related propanoates. researchgate.net This underscores the utility of chiral propanoate precursors in accessing enantiomerically pure piperidine derivatives, which are crucial for the synthesis of biologically active natural products.

Furthermore, the synthesis of piperidine-containing natural alkaloids can be inspired by biosynthetic pathways. A general method for assembling multi-substituted chiral piperidines has been developed, which mimics the biosynthetic cyclization of δ-amino carbonyl intermediates. rsc.org This approach utilizes a three-component vinylogous Mannich-type reaction to create versatile chiral dihydropyridinone intermediates, which can then be converted into various natural alkaloids. rsc.org This demonstrates the power of using simple, functionalized building blocks to construct complex natural product skeletons.

The derivatization of natural products is another important area of chemical research, aiming to improve their biological activity, selectivity, or pharmacokinetic properties. While direct examples of using this compound for this purpose are not widely reported, its structure lends itself to being appended to a natural product core to modify its properties. The introduction of the piperidine propanoate moiety could enhance solubility or provide a new vector for interaction with biological targets.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride |

| 3-[2-(Bromomethyl)piperidin-1-yl]propanoate |

| 2-(Bromomethyl)piperidine hydrobromide |

| Ethyl acrylate |

| 2-(Methoxycarbonyl)indolizidine |

| Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate |

| Spiro[piperidine-4,1'-pyrido[3,4-b]indole] |

| Tryptamine |

| N-alkylated piperidin-4-one |

| 3-Piperidin-4-yl-1H-indole |

| Pyrimidine |

| Pyrazole |

| (S)-3-hydroxypiperidine |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Piperidin 3 Ylpropanoate

Elucidation of Reaction Mechanisms in Synthetic Pathways

The formation of ethyl 3-piperidin-3-ylpropanoate and related structures is primarily achieved through two well-established mechanistic pathways: the aza-Michael addition and the reduction of a corresponding heterocyclic precursor.

Aza-Michael Addition: This reaction is a fundamental method for forming carbon-nitrogen bonds. researchgate.net In the context of synthesizing piperidine (B6355638) propanoates, it involves the conjugate addition of a piperidine nitrogen nucleophile to an activated α,β-unsaturated ester, such as ethyl acrylate (B77674). nih.govacs.org The reaction can proceed without a catalyst, but it is often sluggish. mdpi.com

The generally accepted mechanism, particularly for secondary amines like piperidine, involves the nucleophilic attack of the amine on the β-carbon of the acrylate, forming a zwitterionic intermediate. nih.govnih.gov This is followed by a proton transfer, often assisted by another amine molecule or the solvent, to yield the final β-amino ester product. nih.gov Computational studies suggest that for secondary amines, the reaction preferentially follows a 1,2-addition mechanism, which consists of the formation of the zwitterion in a pseudo-equilibrated step, followed by a rate-determining amine-assisted proton transfer. nih.gov The reversibility of the aza-Michael reaction has been noted, suggesting that under certain conditions, particularly elevated temperatures, the reaction is under thermodynamic control. acs.orgacs.orgurl.edu

Catalytic Hydrogenation of Pyridine (B92270) Precursors: An alternative and widely used pathway to the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative. researchgate.net This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The mechanism on a heterogeneous catalyst surface (e.g., Rhodium, Ruthenium, Palladium) begins with the adsorption of the pyridine ring onto the metal surface. utwente.nlutwente.nl Subsequently, hydrogen molecules, also adsorbed on the surface, are split into hydrogen atoms. These atoms are then sequentially added to the carbons of the pyridine ring. This process typically proceeds through partially hydrogenated intermediates like di- and tetrahydropyridines before the fully saturated piperidine is formed. scholaris.ca The specific pathway and rate-determining step can depend on the catalyst and reaction conditions. utwente.nl

A more complex variation involves the diastereoselective reduction of a β-enamino ester intermediate. analis.com.my In such cases, a chiral auxiliary can be used to direct the hydrogenation, leading to specific stereoisomers of the substituted piperidine product. The reduction can be achieved using catalytic hydrogenation (e.g., with Pd/C or Pd(OH)2) or with chemical reducing agents like sodium cyanoborohydride, where the approach of the hydride is sterically controlled. analis.com.mywikipedia.org

Catalytic Studies and Optimization of Reaction Conditions

The efficiency and selectivity of the synthetic pathways leading to this compound are highly dependent on the choice of catalyst and the optimization of reaction conditions such as temperature, solvent, and pressure.

For Aza-Michael Additions: A wide array of catalysts has been explored to accelerate the aza-Michael reaction and improve yields. While the reaction can proceed without a catalyst, it is often slow. mdpi.com Various catalysts have been shown to be effective:

Lewis Acids: Copper(II) complexes, such as CuCl₂, can act as Lewis acid catalysts, activating the Michael acceptor (the acrylate) and promoting the addition. rsc.org Other metal-based catalysts like CuBTC metal-organic frameworks have also proven effective and reusable. researchgate.net

Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids or designed bifunctional guanidines, have been used to achieve enantioselective aza-Michael additions, which is crucial for producing specific stereoisomers. beilstein-journals.orgacs.org High-throughput experimentation has been employed to rapidly screen combinations of organocatalysts, solvents, and additives to rationally design an optimal catalyst system. thieme-connect.comthieme-connect.com

Ionic Liquids: Choline-amino acid-based ionic liquids have been utilized as sustainable and efficient catalysts, promoting fast reactions (e.g., 5 minutes to completion) at room temperature under solvent-free conditions. mdpi.com

Heterogeneous Catalysts: Solid catalysts, including naturally occurring clays (B1170129) like montmorillonite (B579905) K10 and biomass-derived hydrothermal carbons (HCC), offer advantages in terms of reusability and ease of product isolation. mdpi.com

The optimization of reaction conditions often involves screening various solvents, with polar aprotic solvents like DMSO being noted to enhance kinetics by stabilizing the zwitterionic intermediate. nih.gov However, many modern protocols aim for solvent-free conditions to improve the environmental footprint of the synthesis. researchgate.netmdpi.comrsc.org

Table 1: Comparison of Catalytic Systems for Aza-Michael Additions

| Catalyst System | Michael Donor | Michael Acceptor | Conditions | Time | Yield | Reference |

| [Cho][Pro] (Ionic Liquid) | Piperidine | Methyl Acrylate | Room Temp, Solvent-Free | 5 min | 90% | mdpi.com |

| Hydrothermal Carbon (HCC) | Piperidine | Methyl Acrylate | Room Temp, Solvent-Free | 5 min | 78-90% | mdpi.com |

| CuCl₂/Me₆TREN | Amine | Acrylate | Room Temp, Solvent-Free | ~40 min | Full Conv. | rsc.org |

| SbCl₃-HAP | Benzyl amine | Acrylonitrile | 50 °C, Acetonitrile | 1.5 h | 88% | researchgate.net |

| Chiral Guanidine | N-Boc-sulfamate | α,β-unsaturated ester | -20 °C, Toluene | 72 h | 95% (97% er) | acs.org |

For Catalytic Hydrogenations: The hydrogenation of pyridine rings is a well-established industrial process, but requires careful optimization.

Catalysts: A variety of noble and transition metal catalysts are effective, including rhodium, ruthenium, palladium, and nickel-molybdenum (B8610338) (NiMo). researchgate.netnih.govosti.gov Rhodium-based precatalysts have been shown to hydrogenate a diverse array of N-heteroarenes, including pyridine, under relatively mild conditions (e.g., 4 atm H₂, 80 °C). osti.gov Ruthenium catalysts, such as Ru-Pd supported on activated carbon (AC), have demonstrated excellent activity and 100% selectivity for piperidine at 100 °C and 3.0 MPa of H₂. researchgate.net

Reaction Conditions: Pressure and temperature are critical variables. High pressures (e.g., 500-1500 p.s.i.) significantly accelerate the reaction rate compared to low-pressure systems. gatech.edu Kinetic studies on NiMo/Al₂O₃ catalysts show that the initial hydrogenation of pyridine to piperidine is first-order with respect to hydrogen pressure. researchgate.net The choice of solvent can also play a role; for instance, high-pressure hydrogenations have been studied using glacial acetic acid as a solvent with Adams' platinum oxide catalyst. gatech.edu For some advanced catalytic systems, optimization can lead to cascade reactions where multiple stereocenters are set in a single, highly selective transformation. nih.gov

Kinetics and Thermodynamics of Chemical Processes

While specific, detailed quantitative kinetic and thermodynamic studies for reactions involving this compound are not extensively documented in the surveyed literature, the general principles governing its primary synthetic routes are well understood.

Aza-Michael Addition:

Thermodynamics: The aza-Michael addition is generally a thermodynamically favorable process, driven by the formation of a stable carbon-nitrogen single bond from a carbon-carbon double bond. nih.gov Studies have demonstrated that the reaction can be under thermodynamic control, meaning the product distribution reflects the relative stability of the possible products, especially when the reaction is reversible. acs.orgacs.org This reversibility can be influenced by temperature and reaction time. url.edu

Kinetics: The rate of the aza-Michael reaction is highly dependent on the nucleophilicity of the amine, the electrophilicity of the acceptor, and the presence of a catalyst. acs.orgnih.gov Without a catalyst, the reaction can be slow. mdpi.com Kinetic modeling and experimental analysis have shown that for the reaction of secondary amines with ethyl acrylate, the rate-limiting step is the amine-assisted proton transfer that follows the initial nucleophilic attack. nih.gov The reaction kinetics are significantly enhanced by polar aprotic solvents, which stabilize the charged intermediate. nih.gov Furthermore, kinetic studies have shown that catalysts like CuCl₂ can substantially accelerate the reaction. rsc.org

Catalytic Hydrogenation:

Thermodynamics: The hydrogenation of aromatic compounds like pyridine to their saturated counterparts (piperidines) is a highly exothermic process (ΔH < 0). nih.govacs.orgresearchgate.net For pyridine, the gas-phase reaction enthalpy is significant, providing a strong thermodynamic driving force for the reaction. scholaris.caresearchgate.net Despite being thermodynamically favorable, the reaction has a high activation energy, making it kinetically slow without a catalyst. nih.gov

Kinetics: The kinetics of pyridine hydrogenation are complex and depend on the catalyst, temperature, and pressure. The reaction rate is often found to be directly proportional to the amount of catalyst and the partial pressure of hydrogen. gatech.edu For instance, on a Co-Mo-Al oxide catalyst, the rate equation was found to be complex, with the order in hydrogen being 1.5 at 300-375 °C. utwente.nlutwente.nl The rate-determining step can be the addition of the first hydrogen molecule to the aromatic ring or a subsequent step, depending on the specific catalytic system. utwente.nlscholaris.ca Kinetic studies are crucial for identifying catalytically relevant species and potential deactivation pathways. osti.gov

Conclusion and Future Directions in Academic Research

Synopsis of Key Academic Findings on Ethyl 3-piperidin-3-ylpropanoate

This compound, a piperidine (B6355638) derivative, has been identified in academic and patent literature primarily as a chemical intermediate. Its structure, featuring a piperidine ring and an ethyl propanoate side chain, makes it a versatile building block in the synthesis of more complex molecules.

The compound is cataloged in chemical databases such as PubChem with the chemical formula C10H19NO2 and a unique identifier (CID 21186558). nih.gov While detailed physical properties like melting and boiling points are not extensively reported in readily available literature, its molecular weight is established. chemsynthesis.com The primary academic interest in this compound lies in its utility in synthetic organic chemistry. For instance, it has been listed as a reactant or intermediate in patent literature concerning the development of carbazole (B46965) neuropeptide Y5 antagonists, highlighting its potential role in medicinal chemistry research. google.com

Identification of Research Gaps and Emerging Methodologies

A significant research gap exists in the comprehensive characterization of this compound. There is a lack of publicly available, peer-reviewed data on its detailed physicochemical properties, spectroscopic analysis (NMR, IR, Mass Spectrometry), and crystallographic structure. While related structures and derivatives have been studied, for example, in the synthesis of influenza virus inhibitors or VEGFR2 inhibitors, specific and in-depth studies on the title compound are sparse. rsc.orgrsc.orgresearchgate.net

Furthermore, the academic literature does not extensively cover optimized and scalable synthesis methods specifically for this compound. While general methods for the synthesis of similar piperidine derivatives exist, dedicated methodological studies focusing on improving yield, purity, and environmental footprint for the synthesis of this specific ester are not prominent.

Emerging methodologies in organic synthesis, such as flow chemistry and catalytic C-H activation, could be applied to the synthesis of this compound and its derivatives. These modern techniques could offer more efficient and sustainable routes compared to traditional batch processing. Additionally, computational and theoretical studies, such as Density Functional Theory (DFT) calculations, which have been applied to similar molecular structures, could provide valuable insights into its electronic properties and reactivity, helping to fill the existing knowledge gap. researchgate.net

Future Outlook for Academic Exploration of Piperidine-3-propanoate Ethyl Ester

The future for academic exploration of Piperidine-3-propanoate Ethyl Ester appears to be centered on its application as a scaffold in drug discovery and materials science. Given its inclusion in patents for neurologically active compounds, further investigation into its derivatives as potential therapeutic agents is a logical progression. google.com Academic research could focus on designing and synthesizing novel compounds derived from this ester and evaluating their biological activities against various targets.

A systematic study to fully characterize the compound's physical, chemical, and toxicological properties is a fundamental area for future research. This would provide a solid foundation for its use in further academic and industrial applications.

Moreover, exploring its utility in asymmetric synthesis, where the chiral center at the 3-position of the piperidine ring could be exploited, presents another avenue for academic inquiry. The development of stereoselective syntheses of this compound would be of significant interest to the pharmaceutical industry for the creation of enantiomerically pure drugs.

Finally, there is potential for this compound to be used in the development of novel polymers or functional materials, an area that remains largely unexplored.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-piperidin-3-ylpropanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives and ethyl esters. Key parameters for optimization include temperature (40–80°C), solvent polarity (e.g., ethanol, THF), and catalyst selection (e.g., HCl, NaHCO₃). Researchers should use fractional factorial designs to isolate critical variables affecting yield and purity. For reproducibility, document reaction times, purification methods (e.g., column chromatography, recrystallization), and analytical validation (HPLC purity >95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the piperidine ring and ester functionalities. Infrared Spectroscopy (IR) identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Mass Spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 200.2). Compare spectral data with literature values or computational predictions (e.g., Gaussian DFT calculations) to resolve ambiguities. Cross-validate using melting point analysis and elemental composition (CHNS-O) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility studies in polar (water, methanol) and nonpolar solvents (hexane, DCM) using gravimetric or UV-Vis spectrophotometric methods. For stability, incubate the compound at physiological pH (7.4), acidic (pH 2), and basic (pH 9) conditions at 37°C. Monitor degradation via HPLC or TLC over 24–72 hours. Use Arrhenius plots to predict shelf-life under storage conditions. Report solubility as mg/mL and degradation half-life (t₁/₂) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pharmacological mechanisms of this compound, considering potential off-target effects?

- Methodological Answer : Use in vitro assays (e.g., receptor-binding studies, enzyme inhibition) to identify primary targets (e.g., acetylcholine esterase). For in vivo models, employ knockout mice or siRNA silencing to validate specificity. Include positive/negative controls (e.g., donepezil for cholinesterase inhibition) and assess off-target effects via high-throughput screening (HTS) panels. Analyze dose-response curves (EC₅₀/IC₅₀) and use pathway enrichment tools (e.g., KEGG) to map secondary interactions .

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Fit dose-response data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Calculate 95% confidence intervals for EC₅₀ values. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Use bootstrap resampling to assess model robustness. Report R² values, residual plots, and goodness-of-fit metrics. Address outliers via Grubbs’ test or robust regression methods .

Q. How can contradictory findings regarding the compound's biological activity be systematically resolved through meta-analytical approaches?

Q. What strategies ensure reproducibility in synthesizing and testing this compound across independent laboratories?

- Methodological Answer : Adopt standardized protocols (e.g., SOPs for synthesis, purification, and bioassays). Share raw data (NMR spectra, chromatograms) via repositories like Zenodo. Conduct inter-laboratory validation rounds with blinded samples. Use reference materials (e.g., certified purity standards) and calibrate equipment (e.g., HPLC detectors) annually. Document environmental variables (humidity, temperature) and batch-to-batch variability .

Data Presentation and Critical Analysis

- Example Data Table for Solubility Studies :

| Solvent | Solubility (mg/mL, 25°C) | Stability (t₁/₂, days) |

|---|---|---|

| Water | 0.5 ± 0.1 | 2.1 ± 0.3 |

| Methanol | 45.2 ± 2.3 | 7.8 ± 1.2 |

| DCM | 120.5 ± 5.6 | 30.0 ± 3.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.